2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Description

Chemical Identity and Nomenclature

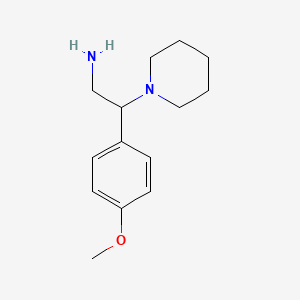

This compound is formally identified by the Chemical Abstracts Service registry number 31466-51-0 and possesses the molecular formula C14H22N2O with a corresponding molecular weight of 234.34 grams per mole. The compound's International Union of Pure and Applied Chemistry name follows systematic nomenclature conventions, clearly indicating the structural arrangement of functional groups within the molecule. The chemical structure incorporates a piperidine ring, which consists of a six-membered saturated ring containing one nitrogen atom, connected to a carbon atom that simultaneously bears a 4-methoxyphenyl substituent and an ethanamine side chain. This structural configuration creates a molecule with two nitrogen-containing functional groups: the tertiary amine nitrogen within the piperidine ring and the primary amine group of the ethanamine moiety.

The standardized chemical identifiers for this compound include the International Chemical Identifier string InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3, which provides a machine-readable representation of the molecular structure. The Simplified Molecular Input Line Entry System representation is COC1=CC=C(C=C1)C(CN)N2CCCCC2, offering another standardized method for describing the compound's connectivity. Additional synonyms documented in chemical databases include β-(4-Methoxyphenyl)-1-piperidineethanamine and 1-Piperidineethanamine, β-(4-methoxyphenyl)-, reflecting alternative naming conventions used in scientific literature.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 31466-51-0 |

| Molecular Formula | C14H22N2O |

| Molecular Weight | 234.34 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| InChI Key | AJXUGVNIFNKCNF-UHFFFAOYSA-N |

Historical Context in Heterocyclic Amine Research

The research into heterocyclic amines has a rich historical foundation dating back to the mid-19th century, when piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. This early work established the fundamental understanding of six-membered nitrogen-containing heterocycles that would later prove crucial for understanding compounds like this compound. The historical development of heterocyclic amine research gained significant momentum when the carcinogenic properties of aromatic amines were first discovered through clinical observations linking urinary bladder cancer to occupational exposure in the dyestuff industry.

Laboratory investigations during the early to mid-20th century revealed that rodents administered specific aromatic amines developed cancer, primarily in the liver, leading to extensive studies on the metabolic conversion mechanisms of these compounds. This research demonstrated that biochemical activation to more reactive N-hydroxy compounds occurred through cytochrome p450 enzyme systems and prostaglandin synthetases, with notable species differences in susceptibility. The discovery of heterocyclic amines formation during high-temperature cooking of meat and fish by Sugimura and colleagues marked another pivotal moment in heterocyclic amine research, as these compounds were found to undergo similar activation reactions to other aromatic amines.

The evolution of heterocyclic amine research has been characterized by increasing sophistication in understanding their formation mechanisms, mutagenesis pathways, and carcinogenesis processes. Modern research focuses on the metabolism of prominent heterocyclic aromatic amines, which form during high-temperature cooking and tobacco combustion, and their role as multisite carcinogens affecting the liver, gastrointestinal tract, pancreas, mammary glands, and prostate. This historical progression from basic chemical identification to complex biological understanding provides the scientific foundation for investigating specific heterocyclic amines like this compound within contemporary medicinal chemistry frameworks.

Significance in Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its structural relationship to the piperidine scaffold, which has emerged as one of the most important pharmacophores in pharmaceutical development. Recent investigations by chemists from Scripps Research and Rice University have unveiled novel methods to simplify the synthesis of piperidines, recognizing them as key structural components in many pharmaceuticals due to their three-dimensional molecular architecture that contrasts with traditional flat, two-dimensional molecules. This structural complexity allows piperidine derivatives to interact with biological targets in ways that are often impossible for planar aromatic compounds, making them valuable tools in addressing challenging biological targets.

The medicinal chemistry significance of piperidine-containing compounds is further exemplified by their role in antidepressant drug development, where heterocyclic structures including piperazine, piperidine, benzothiazole, and pyrrolidone have been identified as important scaffolds for enhancing antidepressant activity. Structure-activity relationship studies have demonstrated that the piperidine moiety is essential for pharmacological activity, with specific substitution patterns significantly affecting therapeutic outcomes. Research has shown that different positioning of hydroxyl groups on the piperidine ring can dramatically alter antidepressant effects, with superior activity observed when hydroxyl groups occur at the 4th position compared to the 3rd position.

The pharmaceutical relevance of piperidine derivatives extends to their application as 4-aminopiperidine scaffolds for antiviral compound development, particularly in hepatitis C virus research. Discovery and optimization studies have identified 4-aminopiperidine derivatives as potent inhibitors targeting the assembly stages of the hepatitis C virus life cycle, with lead compounds demonstrating significant efficacy in both in vitro and in vivo studies. These compounds have shown synergistic effects with approved direct-acting antiviral medications and have achieved preferential distribution to liver tissue, making them promising candidates for therapeutic development.

| Research Application | Therapeutic Target | Key Findings |

|---|---|---|

| Antidepressant Development | Serotonin 5-HT1A Receptors | Piperidine moiety essential for activity; 4th position hydroxyl groups superior |

| Antiviral Research | Hepatitis C Virus Assembly | 4-aminopiperidine scaffolds inhibit viral assembly with liver-preferential distribution |

| General Pharmaceutical Development | Multiple Targets | Three-dimensional structure enables interaction with challenging biological targets |

The strategic importance of compounds like this compound in medicinal chemistry is also reflected in the continuous development of new synthetic methodologies for piperidine derivatives. Recent advances include oxidative amination of non-activated alkenes catalyzed by gold complexes, enantioselective approaches using palladium catalysts, and multicomponent reactions that provide efficient access to diverse piperidine scaffolds. These synthetic innovations have enabled the preparation of increasingly complex piperidine derivatives with enhanced pharmacological properties, positioning compounds containing this structural motif at the forefront of contemporary drug discovery efforts.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXUGVNIFNKCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397131 | |

| Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-51-0 | |

| Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with piperidine under basic conditions, followed by reduction of the resulting imine to yield the desired product . Another approach involves the use of 4-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride and then reacted with piperidine to form the amide. Subsequent reduction of the amide yields the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Electron-Donating vs. Withdrawing Substituents

- 4-Methoxyphenyl : The -OMe group in the target compound enhances electron delocalization, improving interactions with biological targets (e.g., GtfC enzyme) and fluorescence emission in related compounds .

- 4-Methylphenyl: The -Me group (weaker electron donor) likely reduces binding affinity to GtfC compared to -OMe, as seen in reduced biofilm inhibition in analogs .

Heterocyclic Modifications

- Piperidine vs. Methylpiperidine : The 2-methylpiperidine substituent in the chloro analog introduces steric hindrance, possibly affecting target binding or metabolic stability .

- Piperazine Derivatives : Compounds with piperazine rings (e.g., astemizole) demonstrate the versatility of nitrogen heterocycles in drug design, with -OMe groups contributing to receptor specificity .

Photophysical Properties

- Fluorescence studies of compound 5d (containing -OMe and -F substituents) reveal that electron-donating groups enhance emission intensity and redshift wavelengths, suggesting the target compound could exhibit similar optoelectronic behavior .

Biological Activity

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, also known by its CAS number 31466-51-0, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O, with a molecular weight of 234.34 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, primarily through modulation of signaling pathways. The following mechanisms have been identified:

- Inhibition of Kinases : Some derivatives exhibit inhibitory effects on kinases such as ERK5 and LRRK2, which are implicated in cancer and neurodegenerative diseases. For instance, compounds with similar scaffolds showed cellular EC50 values ranging from 0.19 to 0.31 μM against ERK5 .

- Acetylcholinesterase Inhibition : The potential of this compound as an acetylcholinesterase (AChE) inhibitor has been explored, suggesting applications in treating Alzheimer’s disease .

Antitumor Activity

Several studies have reported the antitumor effects of compounds related to this compound. For example:

- Cytotoxicity Assays : In vitro studies demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 µM .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.67 | ERK5 inhibition |

| Compound B | A549 | 8.23 | LRRK2 inhibition |

| Compound C | MCF7 | 3.45 | AChE inhibition |

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegeneration. In particular, its ability to inhibit AChE suggests a role in enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .

Case Studies

- Study on Anticancer Activity : A study evaluated the anticancer properties of a related compound using MTT assays on HeLa and A549 cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 5 µM, suggesting strong antitumor activity .

- Neuroprotective Study : An investigation into the neuroprotective effects revealed that treatment with the compound improved cognitive function in rodent models of Alzheimer’s disease by reducing AChE activity and increasing acetylcholine levels .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the methoxy group and the piperidine ring can significantly alter biological activity:

- Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability, contributing to increased potency against cancer cells .

- Piperidine Modifications : Variations in piperidine substitution patterns have been linked to changes in kinase inhibition potency, indicating the importance of this moiety in overall activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, and how can intermediates be characterized?

- Methodology : A common approach involves condensation reactions between 4-methoxyphenylacetone derivatives and piperidine, followed by reductive amination. Intermediates such as cyclohexenyl or cyclohexyl analogs (e.g., Imp. F(EP) and G(EP)) may form during synthesis and require purification via column chromatography . Characterization should employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which analytical techniques are critical for verifying the purity and stability of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is essential for assessing purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Density functional theory (DFT)-based software (e.g., ACD/Labs) can predict physicochemical properties like density (1.201 g/cm³ at 20°C) for cross-validation with experimental data .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

- Methodology : Use co-solvents such as dimethyl sulfoxide (DMSO) or cyclodextrin-based solubilizing agents. Pre-formulation studies should include pH-dependent solubility profiling in buffers (e.g., sodium acetate, pH 4.6) to mimic physiological conditions .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of piperidine-containing analogs like this compound?

- Methodology : Optimize reaction stoichiometry and temperature to suppress cyclohexenyl or cyclohexyl impurities (e.g., Imp. F(EP)). Kinetic studies using inline FTIR or reaction calorimetry can identify side reaction pathways. Post-synthetic purification via preparative HPLC or crystallization in non-polar solvents enhances yield .

Q. How can isotopic labeling (e.g., carbon-14) be applied to study the metabolic fate of this compound?

- Methodology : Incorporate carbon-14 at the 4-methoxyphenyl ring via Friedel-Crafts acylation using labeled toluene precursors. Radiolabeled analogs enable tracking of metabolic intermediates via liquid scintillation counting (LSC) or autoradiography in pharmacokinetic studies .

Q. What computational tools are suitable for modeling receptor-ligand interactions involving this compound?

- Methodology : Molecular docking software (e.g., AutoDock Vina) paired with homology modeling of target receptors (e.g., GPCRs) can predict binding affinities. Density functional theory (DFT) calculations validate electronic properties, while molecular dynamics simulations assess stability in lipid bilayers .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar derivatives?

- Methodology : Perform 2D NMR experiments (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational NMR predictions (e.g., ACD/Labs or Gaussian) to assign stereochemistry and confirm regioselectivity in asymmetric syntheses .

Q. What safety protocols are recommended for handling piperidine derivatives with limited toxicity data?

- Methodology : Adopt ALARA (As Low As Reasonably Achievable) principles: use fume hoods, wear nitrile gloves, and implement spill containment measures. Refer to safety data sheets (SDS) for structurally related compounds (e.g., phenethylamine derivatives) to infer hazards .

Q. How can researchers assess the ecological impact of this compound given limited biodegradability data?

- Methodology : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict persistence, bioaccumulation, and toxicity (PBT). Validate predictions with microbial degradation assays in simulated environmental matrices .

Methodological Notes

- Data Validation : Cross-reference experimental results with peer-reviewed synthesis protocols and impurity profiles (e.g., European Pharmacopoeia standards) .

- Instrumentation : Prioritize hyphenated techniques (e.g., LC-MS/MS) for simultaneous structural and quantitative analysis in complex matrices .

- Ethical Compliance : Ensure compliance with institutional guidelines for isotopic labeling and hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.